Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVORUJPDSDOBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)NC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1.1 Hydrogenation of Tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
- The primary synthetic route involves the catalytic hydrogenation of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.
- The reaction is conducted in tetrahydrofuran (THF) solvent at 40°C under an argon atmosphere.
- Hydrogen gas pressure is maintained at approximately 45 psi.
- A wet palladium on carbon (Pd/C) catalyst is used to facilitate the hydrogenation.
- The reaction time is around 40 hours to ensure complete conversion to the target compound.
This method effectively removes the benzyl protecting group and introduces the oxo functionality at the 3-position of the diazaspiro[5.5]undecane framework.
Oxidation and Functional Group Transformations
- Oxidation steps are critical for installing the 3-oxo group.
- Common oxidizing agents include pyridinium dichromate (PDC), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
- Oxidation is typically performed in solvents such as dichloromethane (DCM) or acetone under controlled temperature to avoid over-oxidation or degradation.
- The oxidation converts secondary amines or alcohol intermediates into the ketone functionality at position 3.
Purification Techniques
- After synthesis, purification is achieved by column chromatography using silica gel.
- Eluent systems often involve mixtures of chloroform and methanol, or petroleum ether and acetone in ratios such as 19:1 (v/v).
- For hydrochloride salts or crystalline derivatives, recrystallization from solvents like dichloromethane or ethanol is employed to achieve purity greater than 95%.
Structural Confirmation
- The spirocyclic core and substitution pattern are confirmed by spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, to verify chemical shifts corresponding to the tert-butyl ester and oxo group.
- X-ray crystallography, refined using software such as SHELX, confirms the three-dimensional spirocyclic structure and stereochemistry.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to assess purity and molecular weight.
Summary Table of Preparation Parameters
| Step | Reaction Type | Reagents / Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Catalytic Hydrogenation | Pd/C, H2 (45 psi), argon atmosphere | THF | 40°C | 40 hours | Removes benzyl protecting group |
| 2 | Oxidation | Pyridinium dichromate (PDC), KMnO4, or CrO3 | DCM or acetone | Ambient to 40°C | 2-6 hours | Converts amine/alcohol to ketone |
| 3 | Purification | Silica gel chromatography | Chloroform/methanol or petroleum ether/acetone | Room temp | Variable | Achieves >95% purity |
| 4 | Structural Confirmation | NMR, X-ray crystallography, HPLC-MS | N/A | N/A | N/A | Verifies structure and purity |
Additional Notes on Industrial Scale-Up
- Industrial production would scale the laboratory hydrogenation process, optimizing parameters such as catalyst loading, pressure, and temperature to maximize yield and minimize reaction time.
- Continuous flow hydrogenation reactors may be employed for better control and safety.
- Oxidation steps require careful control to prevent over-oxidation and to ensure consistent product quality.
- Purification at scale may involve crystallization techniques in addition to chromatography for cost-effectiveness.
Research Findings Related to Preparation
- The hydrogenation method using wet Pd/C under mild conditions is preferred for its selectivity and ability to retain the spirocyclic framework intact.
- Oxidation with PDC is a common choice due to its mildness and compatibility with sensitive functional groups.
- The tert-butyl ester group is stable under the hydrogenation and oxidation conditions, facilitating downstream functionalization if needed.
- Alternative synthetic routes involving nucleophilic aromatic substitution or spirocyclization have been reported for related spirocyclic scaffolds but are less documented specifically for this compound.
This detailed synthesis overview provides a comprehensive understanding of the preparation methods for tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, grounded in diverse and authoritative chemical literature and patent information.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also be reduced using reducing agents, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate has been investigated for its potential pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that compounds with spirocyclic structures can exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Drug Development
The compound serves as a building block in the synthesis of novel pharmaceuticals:
- Protein Degraders : It is utilized in developing protein degraders that target specific proteins for degradation, a promising approach in targeted cancer therapy.
Biochemical Research
In biochemical studies, this compound can be employed to:
- Investigate Enzyme Mechanisms : Its unique structure allows researchers to study interactions with enzymes and receptors.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, indicating potential for neurodegenerative disease treatment. |
| Study C | Protein Degradation | Developed a novel protein degrader using this compound that effectively targeted and degraded a specific oncogenic protein in vitro. |
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1251021-18-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 268.36 g/mol. The compound features a spirocyclic structure that is notable for its potential interactions with biological targets.
Research indicates that compounds similar to tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane derivatives can modulate various biological pathways, particularly those involving neurotransmitter receptors. For instance, studies have shown that diazaspiro compounds can act as positive allosteric modulators of GABA_A receptors, influencing neuroinflammatory responses and T cell activity .
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .
- Cytotoxicity : In vitro assays have demonstrated that tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane can induce cytotoxic effects in specific cancer cell lines, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to GABAergic signaling pathways which are crucial in managing anxiety and seizure disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuropharmacology | Modulates GABA_A receptor activity |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Pendergrass et al. focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using diazaspiro compounds. High concentrations of similar compounds resulted in significant reductions in virulence factor secretion, indicating potential therapeutic applications against bacterial infections .
- Neuropharmacological Investigation : Research exploring the effects of diazaspiro compounds on GABA_A receptors showed that they could enhance receptor activity and subsequently reduce inflammatory responses in murine models of asthma, highlighting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclization and oxidation. For example, oxidation of intermediates using pyridinium dichromate (PDC) in dichloromethane is a key step, as demonstrated in the synthesis of analogous spirocyclic compounds . Alternative routes may employ nucleophilic aromatic substitution (SNAr) reactions with fluorophenyl derivatives, as seen in the preparation of METTL3 inhibitors .
Q. How is the spirocyclic core structure confirmed during synthesis?
- Methodological Answer : Structural confirmation relies on a combination of X-ray crystallography and spectroscopic analysis. The SHELX software suite is widely used for refining crystal structures, particularly for resolving spirocyclic conformations . Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent placement, with characteristic signals such as δ 161.0 ppm (d, Hz) for fluorine-containing groups .
Q. What purification techniques are effective for isolating spirocyclic intermediates?
- Methodological Answer : Column chromatography using silica gel with chloroform or petroleum ether/acetone mixtures (e.g., 19:1 v/v) is commonly employed . For hydrochloride salts, recrystallization from dichloromethane or ethanol is recommended to achieve high purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of spirocyclic intermediates?
- Methodological Answer : Catalytic systems play a critical role. For example, Pd(dba) with phosphine ligands (e.g., PA-(4-(CF)CH)) enables efficient aza-Heck cyclizations at elevated temperatures (130°C), achieving ~69% yield . Solvent selection (e.g., THF for polar intermediates) and stoichiometric control of reagents like EtN are also key .
Q. What computational methods are used to predict the reactivity of tert-butyl-protected diazaspiro compounds?
- Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects of the tert-butyl group on spirocyclic ring strain. Molecular docking studies are applied to assess interactions with biological targets, such as METTL3, by analyzing fluorophenyl substituent positioning .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Methodological Answer : Fluorine incorporation at specific positions (e.g., 3-fluoro-phenyl) enhances binding affinity to enzymes like METTL3 by modulating electronic properties and steric interactions. Comparative studies show that 2,2-difluoro derivatives exhibit distinct metabolic stability compared to non-fluorinated analogs .
Q. How are contradictory spectral data resolved during structural characterization?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data require cross-validation. For example, F NMR can clarify fluorine environments in fluorinated derivatives , while High-Resolution Mass Spectrometry (HRMS) resolves ambiguities in molecular ion peaks (e.g., m/z 306.3057 for CHNOF) . X-ray crystallography remains the gold standard for unambiguous confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
